molecular formula C12H10O3 B1206913 2-Methoxymethyl-1,4-naphthoquinone CAS No. 39510-88-8

2-Methoxymethyl-1,4-naphthoquinone

Cat. No.: B1206913
CAS No.: 39510-88-8
M. Wt: 202.21 g/mol
InChI Key: ISZFXJTUZRXWNR-UHFFFAOYSA-N
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Description

2-Methoxymethyl-1,4-naphthoquinone is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a methoxymethyl group attached to the naphthoquinone core, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxymethyl-1,4-naphthoquinone typically involves the introduction of a methoxymethyl group to the naphthoquinone core. One common method is the reaction of 2-methyl-1,4-naphthoquinone with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of this compound with good yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. For instance, the oxidation of 2-methylnaphthalene using peracetic acid or hydrogen peroxide in the presence of a catalyst can yield high amounts of the desired product . These methods are optimized for efficiency and cost-effectiveness, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxymethyl-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized quinones, while reduction typically produces hydroquinone derivatives .

Scientific Research Applications

2-Methoxymethyl-1,4-naphthoquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxymethyl-1,4-naphthoquinone involves its interaction with cellular components. It can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of essential metabolic pathways. For instance, it has been shown to inhibit the enzymatic activity of Tet (X3)/Tet (X4) proteins, which are involved in antibiotic resistance . This inhibition results in the dissipation of the proton motive force, causing membrane structural damage and metabolic imbalance .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-1,4-naphthoquinone
  • 2,3-Dichloro-1,4-naphthoquinone
  • Plumbagin
  • p-Benzoquinone

Uniqueness

2-Methoxymethyl-1,4-naphthoquinone is unique due to its methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other naphthoquinones. This structural feature enhances its potential as an antimicrobial agent and its ability to interact with specific molecular targets .

Properties

IUPAC Name

2-(methoxymethyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-7-8-6-11(13)9-4-2-3-5-10(9)12(8)14/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZFXJTUZRXWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60960136
Record name 2-(Methoxymethyl)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39510-88-8
Record name 2-Methoxymethyl-1,4-naphthoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039510888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methoxymethyl)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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